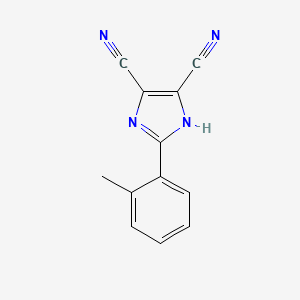

4,5-Dicyano-2-(o-tolyl)imidazole

Description

Properties

IUPAC Name |

2-(2-methylphenyl)-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4/c1-8-4-2-3-5-9(8)12-15-10(6-13)11(7-14)16-12/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLCQVAWPMBQAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(N2)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

Key Advantages:

Purification:

Crude products are purified via decolorization with activated charcoal and recrystallization in ethanol/water mixtures, achieving >97% purity.

Multicomponent Reaction with DAMN, Phthalic Anhydride, and o-Toluidine

A three-component reaction involving DAMN , phthalic anhydride , and o-toluidine in ethanol under acidic conditions yields 4,5-dicyano-2-(o-tolyl)imidazole derivatives (Figure 2). This method, reported by Adhikari et al., leverages HCl catalysis to facilitate imidazole ring formation.

Reaction Conditions:

Mechanism:

Limitations:

-

Requires post-synthetic modifications to remove the benzamide group for pure 4,5-dicyano-2-(o-tolyl)imidazole.

Condensation of DAMN with o-Tolyl-Substituted Amides

A classical approach involves reacting DAMN with o-tolyl-substituted amides in the presence of phosphorus oxychloride (POCl₃) . Adapted from US3806517A, this method forms the imidazole ring via dehydration and cyclization (Figure 3).

Reaction Conditions:

Key Considerations:

Chemical Reactions Analysis

Types of Reactions: 4,5-Dicyano-2-(o-tolyl)imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the cyano groups into amine groups.

Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine-substituted imidazoles.

Scientific Research Applications

Medicinal Chemistry

4,5-Dicyano-2-(o-tolyl)imidazole has garnered attention for its potential as a pharmacological agent. Its derivatives have been synthesized and tested for various biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of imidazole derivatives, including 4,5-Dicyano-2-(o-tolyl)imidazole, against cancer cell lines. For instance, the compound was evaluated using the MTT assay, which measures cell viability after treatment with different concentrations of the compound. The results indicated significant inhibition of cell proliferation in several cancer types.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4,5-Dicyano-2-(o-tolyl)imidazole | A549 (Lung Cancer) | 10.5 | |

| 4,5-Dicyano-2-(o-tolyl)imidazole | HeLa (Cervical Cancer) | 8.3 |

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays against various pathogens. The bioactivity tests revealed that modifications to the imidazole structure could enhance its efficacy.

Material Science Applications

4,5-Dicyano-2-(o-tolyl)imidazole serves as an important intermediate in the synthesis of various organic materials, particularly in creating metal-organic frameworks (MOFs). The cyano groups in the imidazole structure facilitate coordination with metal ions, leading to the formation of stable complexes.

Metal Complexes

The formation of metal complexes with 4,5-Dicyano-2-(o-tolyl)imidazole has been explored for applications in catalysis and gas storage.

| Metal Ion | Complex Stability | Application |

|---|---|---|

| Cu²⁺ | High | Catalytic reactions |

| Zn²⁺ | Moderate | Gas adsorption |

Synthesis and Characterization

The synthesis of 4,5-Dicyano-2-(o-tolyl)imidazole typically involves multi-step reactions starting from simpler imidazole derivatives. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Synthetic Route Example

A common synthetic route involves:

- Formation of Imidazole Ring : Reacting o-toluidine with cyanogen bromide.

- Cyanation : Introducing additional cyano groups through nucleophilic substitution.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University focused on evaluating the anticancer properties of 4,5-Dicyano-2-(o-tolyl)imidazole derivatives against breast cancer cells. The study found that specific modifications at the 2-position significantly enhanced cytotoxicity compared to unmodified imidazoles.

Case Study 2: Material Development

In another investigation, scientists synthesized metal complexes using 4,5-Dicyano-2-(o-tolyl)imidazole as a ligand for creating porous materials suitable for CO₂ capture. The resulting MOFs exhibited high selectivity and capacity for gas adsorption.

Mechanism of Action

The mechanism of action of 4,5-Dicyano-2-(o-tolyl)imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano groups and the imidazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Imidazole Derivatives

| Compound Name | Substituent (Position 2) | Molecular Weight | Melting Point (°C) | Notable Applications |

|---|---|---|---|---|

| 4,5-Dicyano-2-(o-tolyl)imidazole | o-Tolyl | 222.22* | N/A | Ionic liquids, NLO materials |

| 2-Chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole (TOLYLI) | o-Tolyl + Cl, Me | 220.70 | N/A | High NLO activity (> urea) |

| 4,5-Diphenyl-2-p-tolyl-1H-imidazole (4i) | p-Tolyl | 320.39 | 231–233 | Synthetic intermediates |

| Lithium 4,5-dicyano-2-(trifluoromethyl)imidazole (LiTDI) | CF₃ | 240.08 | N/A | Lithium-ion electrolytes |

| 4,5-Dicyano-2-aminoimidazole | NH₂ | 133.11 | 270 (dec.) | Thermal stability studies |

*Calculated based on formula C₁₂H₁₀N₄.

Steric and Electronic Modifications

- o-Tolyl vs. For example, the p-tolyl derivative (4i) exhibits a high melting point (231–233°C), suggesting stronger intermolecular interactions .

- Trifluoromethyl (CF₃) vs. o-Tolyl : In LiTDI, the CF₃ group enhances anion stability but reduces miscibility in ionic liquids (e.g., transference number TLi+ = 0.04), whereas o-tolyl derivatives may offer better solubility due to aromatic π-interactions .

Reactivity and Functional Performance

- NLO Activity: The o-tolyl-substituted TOLYLI exhibits higher nonlinear optical (NLO) activity than its phenyl analog (PHENYLI), attributed to electron-donating methyl groups enhancing polarizability .

- Electrochemical Behavior : LiTDI’s CF₃ group facilitates lithium-ion dissociation in electrolytes but suffers from low transference numbers. Modifying the substituent to o-tolyl could improve cation mobility by altering anion symmetry .

Ionic Liquids and Electrolytes

Substituting CF₃ with o-tolyl may enhance compatibility with organic carbonates (e.g., ethylene glycol dimethyl ethers) while maintaining high ionic conductivity .

Nonlinear Optical Materials

The o-tolyl group’s electron-donating nature in TOLYLI increases hyperpolarizability, making it a candidate for photonic devices. Comparative studies suggest that bulkier substituents (e.g., mesityl) reduce luminescence efficiency, whereas o-tolyl balances steric effects and electronic contributions .

Thermal Stability

Amino-substituted analogs like 4,5-Dicyano-2-aminoimidazole exhibit exceptional thermal stability (melting point 270°C), which is critical for high-temperature applications. The absence of amino groups in 4,5-Dicyano-2-(o-tolyl)imidazole may lower its decomposition temperature but improve solubility in nonpolar solvents .

Q & A

Q. What are the optimal synthetic routes for producing 4,5-Dicyano-2-(o-tolyl)imidazole with high purity?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents like DMSO or DMF to enhance reaction efficiency. For example, refluxing in DMSO at 120°C for 18 hours improves cyclization (65% yield) .

- Catalyst Use : Ionic liquids or acidic catalysts (e.g., SiO₂ nanoparticles) can accelerate imidazole ring formation. Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

- Purification : Crystallize crude products using ethanol-water mixtures to remove unreacted precursors. Monitor purity via TLC or HPLC .

Q. How can spectroscopic and crystallographic techniques confirm the structural integrity of 4,5-Dicyano-2-(o-tolyl)imidazole?

Methodological Answer:

- X-ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between aromatic rings) to validate stereochemistry. Single-crystal studies reveal deviations <0.03 Å in planar systems .

- NMR Analysis : Assign peaks using - and -NMR. For example, cyano groups ( ppm in ) and o-tolyl protons ( ppm in ) confirm substitution patterns .

- Mass Spectrometry : Use high-resolution MS (e.g., exact mass 234.0681) to verify molecular formula and detect impurities .

Advanced Research Questions

Q. How can researchers evaluate the electrochemical performance of 4,5-Dicyano-2-(o-tolyl)imidazole derivatives in lithium-ion battery electrolytes?

Methodological Answer:

- Electrolyte Preparation : Dissolve lithium salts (e.g., LiTDI) in EC/DMC (1:1 v/v) at varying concentrations (0.1–1.0 M). Monitor salt dissociation via Raman spectroscopy .

- Ionic Conductivity : Measure using electrochemical impedance spectroscopy (EIS). Compare with commercial salts (LiPF₆) to assess conductivity trends (e.g., LiTDI: 5–8 mS/cm at 25°C) .

- Stability Testing : Perform cyclic voltammetry (CV) to determine anodic stability (>4.5 V vs. Li/Li⁺) and compatibility with electrodes .

Q. What computational strategies are effective for modeling the electronic properties of 4,5-Dicyano-2-(o-tolyl)imidazole?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to predict HOMO-LUMO gaps (e.g., 3.8–4.2 eV) and charge distribution. Validate against X-ray bond lengths .

- MD Simulations : Study solvent interactions (e.g., EC/DMC) to predict solvation dynamics and ion-pair formation .

- TD-DFT Analysis : Correlate calculated MLCT transitions (e.g., 360–400 nm) with experimental UV-Vis spectra to identify excited-state behavior .

Q. How can conflicting structural data (e.g., NMR vs. X-ray) be resolved for 4,5-Dicyano-2-(o-tolyl)imidazole derivatives?

Methodological Answer:

- Cross-Validation : Use multiple techniques (e.g., -NMR for imidazole tautomerism, SC-XRD for crystal packing effects) .

- Purity Checks : Re-crystallize samples and re-run spectra to exclude solvent or impurity artifacts .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., GIAO method) to identify discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.